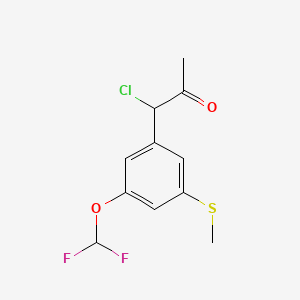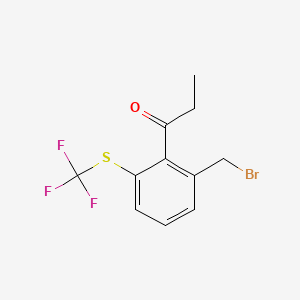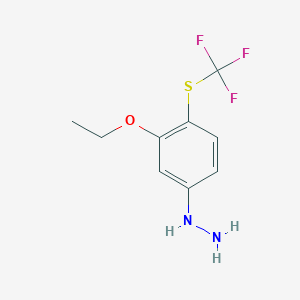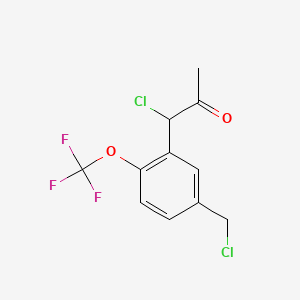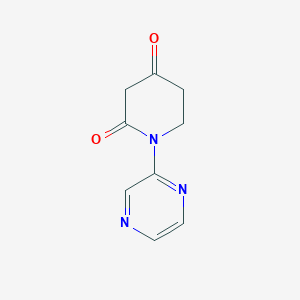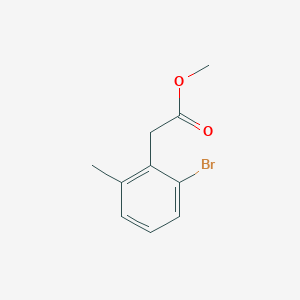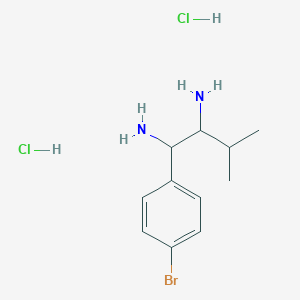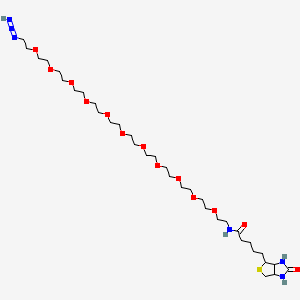
(+)-Biotin-PEG11-CH2CH2N3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Biotin-PEG11-CH2CH2N3 is a compound that combines biotin, polyethylene glycol (PEG), and an azide group. Biotin is a vitamin that is essential for various metabolic processes, PEG is a polymer that enhances solubility and biocompatibility, and the azide group is a functional group used in click chemistry. This compound is particularly useful in bioconjugation and molecular biology applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Biotin-PEG11-CH2CH2N3 typically involves the conjugation of biotin with PEG and the subsequent introduction of the azide group. The process generally starts with the activation of biotin, followed by the attachment of PEG through a coupling reaction. The azide group is then introduced via a substitution reaction. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling and substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
化学反应分析
Types of Reactions
(+)-Biotin-PEG11-CH2CH2N3 undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form different nitrogen-containing compounds.
Reduction: The azide group can be reduced to an amine group.
Substitution: The azide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azide group yields an amine, while oxidation can produce various nitrogen oxides.
科学研究应用
(+)-Biotin-PEG11-CH2CH2N3 has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label proteins, nucleic acids, and other biomolecules.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of diagnostic assays and biosensors.
作用机制
The mechanism of action of (+)-Biotin-PEG11-CH2CH2N3 involves its ability to form stable covalent bonds with target molecules. The biotin moiety binds to avidin or streptavidin with high affinity, while the PEG linker provides flexibility and solubility. The azide group participates in click chemistry reactions, enabling the selective and efficient conjugation of the compound to various targets. This combination of properties makes it a versatile tool in molecular biology and bioconjugation applications.
相似化合物的比较
Similar Compounds
Biotin-PEG11-CH2CH2NH2: Similar structure but with an amine group instead of an azide.
Biotin-PEG11-CH2CH2COOH: Contains a carboxyl group instead of an azide.
Biotin-PEG11-CH2CH2SH: Features a thiol group instead of an azide.
Uniqueness
(+)-Biotin-PEG11-CH2CH2N3 is unique due to its azide group, which allows for click chemistry applications. This makes it particularly useful for bioconjugation and labeling, providing a versatile and efficient tool for researchers in various fields.
属性
分子式 |
C34H65N6O13S+ |
|---|---|
分子量 |
798.0 g/mol |
IUPAC 名称 |
imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium |
InChI |
InChI=1S/C34H64N6O13S/c35-40-37-6-8-44-10-12-46-14-16-48-18-20-50-22-24-52-26-28-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-36-32(41)4-2-1-3-31-33-30(29-54-31)38-34(42)39-33/h30-31,33,35H,1-29H2,(H2-,36,38,39,41,42)/p+1 |
InChI 键 |
RMGHXBTUJKICLM-UHFFFAOYSA-O |
规范 SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


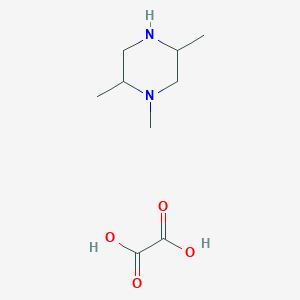
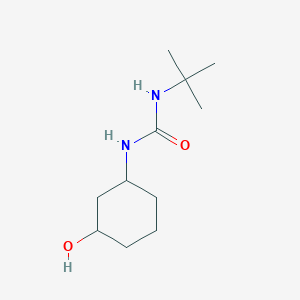

![6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B14050487.png)

